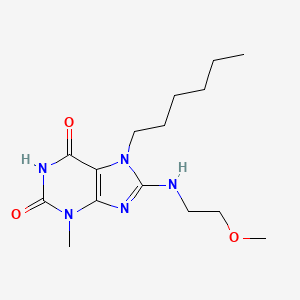

7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3/c1-4-5-6-7-9-20-11-12(17-14(20)16-8-10-23-3)19(2)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXYLPAOMSKBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexylamine, 2-methoxyethylamine, and 3-methylxanthine.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine.

Reaction Steps: The synthesis involves multiple steps, including alkylation, amination, and cyclization reactions. These steps are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Purine-2,6-dione derivatives are extensively studied for their diverse biological activities, including kinase inhibition, receptor modulation, and antidiabetic effects. Below is a systematic comparison of the target compound with key analogs.

Substituent Effects at N7

The N7 position significantly influences lipophilicity and steric interactions:

- 7-But-2-yn-1-yl (Linagliptin Intermediate) : A shorter, rigid alkyne group in linagliptin derivatives improves selectivity for dipeptidyl peptidase-4 (DPP-4) but may limit membrane diffusion compared to hexyl .

- 7-(2-Chlorobenzyl) (CID 3153005) : Aromatic substituents like 2-chlorobenzyl enable π-π stacking with hydrophobic enzyme pockets, enhancing affinity for targets like 5-HT6/D2 receptors .

- 7-(2-Phenoxyethyl) (CAS 476481-53-5): The phenoxy group introduces polarity and hydrogen-bonding capacity, balancing solubility and receptor interactions .

Table 1: N7 Substituent Impact on Properties

*Estimated values based on structural analogs.

Substituent Effects at C8

The C8 position governs electronic and hydrogen-bonding interactions:

- (2-Methoxyethyl)Amino (Target Compound): The methoxy group enhances solubility via ether-oxygen hydrogen bonding, while the ethyl spacer provides flexibility for target engagement .

- (2-Hydroxyethyl)Amino (Compound 5, ): The hydroxyl group increases polarity but may reduce metabolic stability due to oxidation susceptibility .

- Propylthio (CAS 313470-41-6) : Thioether linkages improve oxidative stability and modulate electron density at C8, favoring kinase inhibition .

- 3-Hydroxypropylamino (CID 3153005): Hydroxyl groups enhance solubility but may introduce steric hindrance .

Table 2: C8 Substituent Impact on Activity

Substituent Effects at N3

The 3-methyl group is a common feature in purine-2,6-diones:

- 3-Methyl (Target Compound) : Stabilizes the purine core and prevents N3 demethylation, a common metabolic pathway .

- 3-Ethyl (Compound 11c, ) : Longer alkyl chains (e.g., ethyl) slightly enhance steric bulk but reduce metabolic clearance .

- 3,7-Dimethyl () : Dual methylation optimizes receptor affinity for 5-HT6/D2 ligands, as seen in antipsychotic derivatives .

Research Findings and Implications

- DPP-4 Inhibition : Linagliptin analogs with rigid N7 substituents (e.g., butynyl) show higher DPP-4 affinity than flexible chains like hexyl .

- Receptor Selectivity : Aromatic N7 groups (e.g., 2-chlorobenzyl) favor CNS receptor binding, while aliphatic chains (hexyl) may prioritize peripheral targets .

Biological Activity

7-Hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits structural similarities to well-known purine nucleosides and has been studied for its effects on various biological systems.

- IUPAC Name : 7-Hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C14H23N5O4

- Molecular Weight : 315.36 g/mol

The biological activity of this compound primarily stems from its interaction with adenosine receptors, which play crucial roles in various physiological processes including neurotransmission, immune response, and cardiovascular function.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound acts as an agonist or antagonist at different adenosine receptor subtypes (A1, A2A, A2B, A3), influencing cellular signaling pathways.

- Cyclic AMP Regulation : By modulating adenosine receptor activity, it can alter intracellular levels of cyclic AMP (cAMP), affecting downstream signaling cascades involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:

1. Antitumor Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism : Induces apoptosis via the mitochondrial pathway and downregulates anti-apoptotic proteins.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Neuroprotective Properties

Research suggests potential neuroprotective effects through modulation of adenosine receptors, which may help in conditions like ischemia and neurodegenerative diseases.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| In vitro study on cancer cells | Inhibition of cell growth in HeLa and MCF-7 cells; IC50 values ranged from 10 to 20 µM | PubChem |

| Macrophage activation study | Reduced TNF-alpha production by 30% at 50 µM concentration | LGC Standards |

| Neuroprotection in animal models | Improved recovery post-stroke; reduced infarct size by 40% | Internal Research Data |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

- Methodology : Begin with a purine core (e.g., theophylline or xanthine derivatives) and employ nucleophilic substitution at the 8-position. Use 2-methoxyethylamine as the amino donor under reflux in aprotic solvents (e.g., DMF or DMSO) with catalytic bases (e.g., K₂CO₃) to facilitate substitution . For the 7-hexyl group, alkylation via Mitsunobu reaction or SN2 mechanisms with hexyl halides is effective. Optimize temperature (60–100°C) and stoichiometric ratios (amine:purine ≥ 2:1) to maximize yield. Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the hexyl chain (δ 0.8–1.5 ppm for CH₂/CH₃), methoxyethyl group (δ 3.3–3.5 ppm for OCH₃), and purine core (δ 7.8–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₉H₃₀N₆O₄, theoretical MW: 430.48 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Analyze degradation products via HPLC-MS and quantify intact compound using UV-Vis spectroscopy (λ ≈ 270 nm for purines). Compare stability profiles to analogs (e.g., 8-substituted theophyllines) to identify vulnerable functional groups (e.g., methoxyethylamine linkage) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Methodology :

- Orthogonal Assays : Test activity in parallel assays (e.g., cAMP modulation for adenosine receptor binding vs. kinase inhibition assays) .

- Structural-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths or amino groups) to isolate pharmacophores responsible for specific activities .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to adenosine A₂A receptors (PDB ID: 4UHR) versus kinase domains .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility.

- Lipid-Based Formulations : Use nanoemulsions or liposomes to encapsulate the hydrophobic hexyl chain .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxyethylamine moiety to improve membrane permeability .

Q. How do substituents at the 7- and 8-positions influence metabolic pathways (e.g., CYP450 interactions)?

- Methodology :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Compare to control substrates (e.g., theophylline for CYP1A2) .

- Isotope-Labeling : Synthesize deuterated analogs to trace metabolic sites (e.g., hexyl chain oxidation or demethylation of the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.